molecular formula C12H11NO2 B11773678 methyl 1-phenyl-1H-pyrrole-2-carboxylate

methyl 1-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B11773678
M. Wt: 201.22 g/mol
InChI Key: VNHNIQMRHXILOY-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a carboxylate ester group at the second position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Another method involves the condensation of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate. This reaction produces ethyl-3-phenyl-1H-pyrrole-2-carboxylate, which can be further methylated to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and availability of starting materials. The reactions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrole derivatives, pyrrole-2-carboxylic acids, and various functionalized phenylpyrroles.

Scientific Research Applications

Methyl 1-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-phenyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrole derivatives, which are known for their varied pharmacological properties. The molecular structure is characterized by a pyrrole ring substituted with a phenyl group and a carboxylate ester, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including drug-resistant pathogens.

Compound MIC (μg/mL) Target Pathogen
This compoundTBDMethicillin-resistant Staphylococcus aureus (MRSA)
Compound A0.125Methicillin-susceptible Staphylococcus aureus (MSSA)
Compound B0.5Escherichia coli

Studies have shown that methyl derivatives of pyrrole can enhance antibacterial activity compared to their non-methylated counterparts, likely due to improved lipophilicity and membrane penetration .

Antitubercular Activity

A notable study focused on the antitubercular properties of pyrrole derivatives, revealing that certain compounds exhibited significant activity against Mycobacterium tuberculosis. This compound has been included in structure-activity relationship (SAR) studies, indicating promising results in inhibiting mycolic acid biosynthesis—a critical component of the bacterial cell wall .

Compound MIC (μg/mL) Activity
This compoundTBDInhibitor of MmpL3
Compound C<0.016Potent anti-TB activity

The mechanism involves the inhibition of the MmpL3 protein, a vital transporter in mycobacterial cells, thereby disrupting cell wall synthesis and leading to bacterial death .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed alongside its antimicrobial efficacy. Preliminary findings suggest that it exhibits low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pyrrole derivatives, this compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant bactericidal activity against MRSA and MSSA strains, outperforming traditional antibiotics in certain scenarios.

Case Study 2: Antitubercular Screening

A series of pyrrole derivatives were screened for antitubercular activity, with this compound showing promising results in inhibiting the growth of drug-resistant strains. This study emphasizes the potential for developing new therapeutic agents based on this compound's structure.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-8-5-9-13(11)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

VNHNIQMRHXILOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=CC=C2

Origin of Product

United States

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